(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide
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Overview
Description
(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a naphthalene core, a phenylsulfonamido group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthalene Core: The synthesis begins with the preparation of the naphthalene core, which can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenylsulfonamido Group: The next step involves the sulfonation of the naphthalene derivative to introduce the phenylsulfonamido group. This can be done using sulfonyl chloride and a base such as pyridine.
Formation of the Benzenesulfonamide Moiety: The final step is the coupling of the sulfonated naphthalene derivative with 4-chlorobenzenesulfonamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide groups to amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
Naphthalene-1-sulfonamide derivatives: Share the naphthalene core but differ in the substituents, leading to variations in their chemical and biological properties.
Phenylsulfonamido derivatives: Similar sulfonamide functionality but with different core structures, affecting their overall activity and applications.
Uniqueness
The uniqueness of (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide lies in its specific combination of functional groups and its (E)-configuration, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(NE)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O5S2/c23-15-10-12-17(13-11-15)32(29,30)24-20-14-21(22(26)19-9-5-4-8-18(19)20)25-31(27,28)16-6-2-1-3-7-16/h1-14,25H/b24-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEIHZXCWCPVEP-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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